molecular formula C8H13N3 B2632183 5-[(dimethylamino)methyl]pyridin-3-amine CAS No. 1403249-01-3

5-[(dimethylamino)methyl]pyridin-3-amine

Cat. No. B2632183
Key on ui cas rn: 1403249-01-3
M. Wt: 151.213
InChI Key: PJYRTBHVJDCKCQ-UHFFFAOYSA-N
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Patent
US09221793B2

Procedure details

5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine (LVI) (0.15 g, 0.56 mmol) was dissolved in TFA (2.0 mL) and stirred at room temperature for 1 h. The TFA was removed, and the residue was treated with 7N ammonia in MeOH/chloroform mixture (7/93) to neutralize the TFA and concentrated again to a residue. The residue was purified by flash silica gel chromatography utilizing a 4 g Thomson normal-phase silica gel cartridge (100% CHCl3→3:97 MeOH[7N NH3]:CHCl3) to afford 5-((dimethylamino)methyl)pyridin-3-amine (LVII) (0.044 g, 0.29 mmol, 52% yield) as a brown oil. ESIMS found for C8H13N3 m/z 152 (M+H).
Name
5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([NH:11]CC2C=CC(OC)=CC=2)[CH:8]=[N:9][CH:10]=1)[CH3:3]>C(O)(C(F)(F)F)=O>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[N:9][CH:10]=1)[CH3:1]

Inputs

Step One
Name
5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine
Quantity
0.15 g
Type
reactant
Smiles
CN(C)CC=1C=C(C=NC1)NCC1=CC=C(C=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed
ADDITION
Type
ADDITION
Details
the residue was treated with 7N ammonia in MeOH/chloroform mixture (7/93)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.29 mmol
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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